molecular formula C14H18O4 B1167458 lysoamidase CAS No. 105109-90-8

lysoamidase

Cat. No.: B1167458
CAS No.: 105109-90-8
Attention: For research use only. Not for human or veterinary use.
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Description

Lysoamidase is a bacteriolytic enzyme complex primarily produced by Gram-negative bacteria such as Lysobacter capsici VKM B-2533T, Xanthomonas spp., and Achromobacter spp. . It consists of multiple hydrolytic enzymes, including endopeptidases, amidases, and muramidases, which synergistically degrade bacterial cell walls by targeting peptidoglycan and associated polymers . The complex is notable for its ability to selectively lyse penicillin-resistant Streptococcus pneumoniae strains by cleaving ε-amino-linked cross-bridges in peptidoglycan, a mechanism distinct from β-lactam antibiotics . Structural studies reveal that this compound’s activity is stabilized by a polysaccharide component, which enhances thermal stability and enzyme longevity .

Properties

CAS No.

105109-90-8

Molecular Formula

C14H18O4

Synonyms

lysoamidase

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative Analysis of this compound and Related Enzymes

Enzyme Source Molecular Weight (kDa) Optimal pH/Temp Key Specificity
This compound Lysobacter capsici VKM B-2533T 21–1300* pH 7–11, 70°C Peptidoglycan with ε-amino cross-links (e.g., penicillin-resistant pneumococci)
β-Lytic Protease Achromobacter spp. 24–28 pH 8.0, 50°C Broad-spectrum; cleaves alanine-rich regions in peptidoglycan
α-Lytic Protease Lysobacter sp. XL1 21 pH 8.5, 60°C Targets glycine-rich motifs in Staphylococcus aureus cell walls
Muramidase Xanthomonas spp. 18–22 pH 6.5, 37°C Hydrolyzes β-1,4-glycosidic bonds in peptidoglycan
Pneumococcal Amidase Streptococcus pneumoniae 35 pH 7.0, 37°C Cleaves amide bonds in peptidoglycan of penicillin-susceptible strains

*this compound exists as a high-MW complex (1,300 kDa) due to its polysaccharide scaffold .

Enzymatic Mechanisms

  • This compound : Combines endopeptidase and amidase activities to hydrolyze both cross-links and stem peptides in peptidoglycan. Its selectivity for penicillin-resistant strains arises from preferential cleavage of branched muropeptides with ε-alanyl-alanine or ε-alanyl-serine cross-bridges .
  • β-Lytic Protease : Acts as a serine protease, hydrolyzing peptide bonds adjacent to alanine residues, making it effective against diverse Gram-positive pathogens .
  • α-Lytic Protease: A metalloprotease targeting glycine residues in S.

Stability and Industrial Relevance

  • This compound retains 60–80% activity after 24 hours at 50°C due to polysaccharide-mediated stabilization . In contrast, β-lytic protease loses >50% activity under similar conditions .
  • Immobilization studies show this compound maintains lytic activity on textile materials, suggesting applications in antimicrobial coatings .

Key Research Findings

Selective Lysis Mechanism: this compound hydrolyzes 95% of penicillin-resistant pneumococcal cell walls within 2 hours, releasing monomeric stem peptides (e.g., peptides a–f) without affecting susceptible strains (Fig. 4, ).

Structural Insights : Crystal structures of α-lytic protease (0.83 Å resolution) reveal conformational strain at the active site, explaining its narrow substrate range compared to this compound’s versatility .

Clinical Potential: In Staphylococcal keratitis models, this compound reduces bacterial load by 3-log units, outperforming β-lytic protease .

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